2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-15-9-7-8-10-18(15)25-20(29)14-32-24-26-21-17-13-16(31-4)11-12-19(17)27(3)22(21)23(30)28(24)6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSOQMZUVUSADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzoyl chloride to form an intermediate, which is then reacted with N-(2-methoxyethyl)prolinamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-ethyl-1-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a sulfonyl group, fluorine atom, and prolinamide moiety makes it a versatile compound with diverse applications in scientific research and industry.
Biological Activity
The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.6 g/mol . The structure features multiple functional groups that may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1112430-79-1 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related indole derivatives have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study evaluating a series of indole-based compounds demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for the most active compounds ranged from 37.9 to 113.8 μM , indicating potent antimicrobial effects that surpassed standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), revealing notable cytotoxicity and pro-apoptotic activity .
The biological activity of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide may involve:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of key enzymes in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Similar structures have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : Begin with a multi-step synthesis involving:
Formation of the pyrimido[5,4-b]indole core via cyclization of substituted indole derivatives under acidic conditions.
Sulfanyl group introduction via nucleophilic substitution (e.g., using thiourea or thiols).
Acetamide coupling via EDC/HOBt-mediated amidation .
- Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) is effective for identifying optimal conditions while minimizing trial-and-error .
Q. How should researchers approach structural characterization and validate purity?
- Analytical Workflow :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic/heterocyclic regions.
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]+ and detect impurities.
- XRD : For crystalline samples, compare experimental vs. simulated diffraction patterns to confirm stereochemistry .
Q. What computational tools are suitable for predicting physicochemical properties?
- Tools :
- Quantum Chemistry : Gaussian or ORCA for calculating logP, pKa, and solubility via COSMO-RS models.
- Molecular Dynamics (MD) : GROMACS for simulating solvation behavior and membrane permeability .
Q. What in vitro assays are appropriate for preliminary biological activity screening?
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination).
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted reactivity during synthesis?
- Case Study : If sulfanyl group substitution yields unexpected byproducts:
Mechanistic Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify competing pathways (e.g., elimination vs. substitution).
In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation .
- Solution : Adjust solvent polarity (e.g., DMF → THF) to stabilize intermediates or introduce protecting groups for reactive sites .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Omics Integration :
- Proteomics : SILAC labeling to identify protein targets in treated vs. untreated cells.
- Metabolomics : LC-HRMS to map metabolic pathway perturbations.
- Validation : CRISPR-Cas9 knockouts of candidate targets to confirm functional relevance .
Q. How can environmental impact assessments be integrated into the research workflow?
- Ecotoxicology :
- Degradation Studies : Simulate photolysis/hydrolysis under EPA guidelines (e.g., OECD 316).
- Bioaccumulation : Use EPI Suite to estimate BCF (bioconcentration factor).
- Mitigation : Develop biodegradable analogs by replacing stable substituents (e.g., methoxy → hydroxyl) .
Q. What machine learning (ML) approaches enhance reaction optimization and data analysis?
- ML Workflow :
- Feature Engineering : Extract descriptors (e.g., molecular weight, H-bond donors) from PubChem data .
- Model Training : Train Random Forest or GNN models on reaction yield datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
